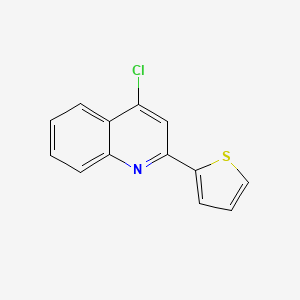

4-Chloro-2-(thiophen-2-yl)quinoline

Description

BenchChem offers high-quality 4-Chloro-2-(thiophen-2-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(thiophen-2-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-thiophen-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKSRYYHLLCVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647947 | |

| Record name | 4-Chloro-2-(thiophen-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954225-95-7, 332181-86-9 | |

| Record name | 4-Chloro-2-(2-thienyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(thiophen-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-(thiophen-2-yl)quinoline chemical structure and properties

An In-depth Technical Guide to 4-Chloro-2-(thiophen-2-yl)quinoline: Structure, Properties, and Synthetic Strategies

Introduction

In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy for the discovery of novel compounds with unique properties. Quinoline, a bicyclic aromatic heterocycle, and thiophene, a five-membered sulfur-containing aromatic ring, are two such "privileged" structures. Quinoline and its derivatives are renowned for their broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, thiophene-containing molecules are integral to numerous pharmaceuticals and functional materials, exhibiting a wide array of biological and electronic activities.[4][5]

This technical guide focuses on the hybrid molecule, 4-Chloro-2-(thiophen-2-yl)quinoline . This compound integrates the structural features of both quinoline and thiophene, with a strategically placed chlorine atom at the 4-position of the quinoline ring. This chlorine atom is not merely a substituent; it is a versatile chemical handle that allows for a multitude of subsequent chemical transformations, making this molecule a highly valuable scaffold for creating diverse libraries of new chemical entities. This guide will provide a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The foundational structure of 4-Chloro-2-(thiophen-2-yl)quinoline consists of a quinoline ring system where the hydrogen at position 2 is substituted with a thiophen-2-yl group, and the hydrogen at position 4 is replaced by a chlorine atom.

Key Structural Features:

-

Quinoline Core: A fused ring system of benzene and pyridine, which is largely planar and aromatic. The nitrogen atom in the quinoline ring influences its basicity and reactivity.[6]

-

Thiophene Moiety: An electron-rich five-membered aromatic ring containing a sulfur atom. The thiophene ring can engage in various interactions with biological targets and influences the overall electronic properties of the molecule.[5]

-

4-Chloro Substituent: The chlorine atom at the 4-position is a key reactive site. It activates the quinoline ring for nucleophilic aromatic substitution reactions, providing a gateway for the synthesis of a wide range of derivatives.[7][8]

A summary of the computed and known physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClNS | Computed |

| Molecular Weight | 245.73 g/mol | Computed |

| IUPAC Name | 4-chloro-2-(thiophen-2-yl)quinoline | IUPAC Nomenclature |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from similar compounds |

Synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline

The construction of the 4-Chloro-2-(thiophen-2-yl)quinoline scaffold can be efficiently achieved through established synthetic methodologies for quinoline synthesis. The Friedländer annulation is a particularly powerful and versatile method for creating substituted quinolines.[9][10] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11]

For the synthesis of the target molecule, a plausible approach involves a two-step sequence: first, the Friedländer synthesis of the corresponding quinolin-4-one, followed by chlorination.

Experimental Protocol: A Representative Friedländer Annulation Approach

This protocol describes a general and robust method for the synthesis of the precursor, 2-(thiophen-2-yl)quinolin-4(1H)-one, which can then be chlorinated to yield the final product.

Step 1: Synthesis of 2-(thiophen-2-yl)quinolin-4(1H)-one

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminoacetophenone (1.0 equivalent) and ethyl 3-(thiophen-2-yl)-3-oxopropanoate (1.1 equivalents).

-

Solvent and Catalyst: Add a suitable high-boiling point solvent such as Dowtherm A or diphenyl ether. Add a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide (0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 200-250°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solvent upon cooling. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then recrystallized from a suitable solvent such as ethanol or acetic acid to afford the pure 2-(thiophen-2-yl)quinolin-4(1H)-one.

Step 2: Chlorination to 4-Chloro-2-(thiophen-2-yl)quinoline

-

Reactant Preparation: In a round-bottom flask, suspend the 2-(thiophen-2-yl)quinolin-4(1H)-one (1.0 equivalent) from the previous step in phosphorus oxychloride (POCl₃) (5-10 equivalents), which acts as both the reagent and solvent.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105°C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the product precipitates. The solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Causality in Experimental Design

-

Choice of Synthesis Strategy: The Friedländer synthesis is chosen for its reliability and ability to construct the quinoline core in a single step from readily available starting materials.[12][13]

-

Catalyst: A base is used in the first step to facilitate the initial condensation between the ketone and the ester.

-

Chlorinating Agent: Phosphorus oxychloride is a standard and effective reagent for converting quinolin-4-ones to 4-chloroquinolines.[7]

-

Work-up Procedure: The careful quenching and neutralization steps are critical for both safety and effective isolation of the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Chloro-2-(thiophen-2-yl)quinoline.

Spectroscopic Characterization

The structural elucidation of 4-Chloro-2-(thiophen-2-yl)quinoline would be confirmed by a combination of spectroscopic techniques. The following table outlines the expected characteristic signals.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons on the quinoline and thiophene rings would appear in the range of δ 7.0-8.5 ppm. The specific coupling patterns would be crucial for assigning the protons to their respective positions. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-150 ppm region. The carbon attached to the chlorine (C4) and the carbon attached to the thiophene (C2) would show characteristic shifts. |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the aromatic rings would be observed around 1500-1600 cm⁻¹. A C-Cl stretching vibration would be expected in the fingerprint region (around 700-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 245, with a characteristic M+2 isotope peak at m/z 247 with approximately one-third the intensity, confirming the presence of one chlorine atom. |

Chemical Reactivity and Derivatization Potential

The 4-chloro substituent on the quinoline ring is a highly valuable functional group for further synthetic modifications. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide variety of functional groups at this position.[7][8] This reactivity opens the door to the creation of a large library of derivatives from a single, readily accessible precursor.

Potential Nucleophilic Substitution Reactions:

-

Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities, which are often important for biological activity.

-

Thiolation: Reaction with thiols can lead to the formation of 4-thioether derivatives.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base can yield the corresponding ether derivatives.

-

Suzuki and other Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Derivatization Pathways Diagram

Caption: Potential derivatization pathways for 4-Chloro-2-(thiophen-2-yl)quinoline.

Potential Applications in Drug Discovery

The combination of the quinoline and thiophene scaffolds in 4-Chloro-2-(thiophen-2-yl)quinoline suggests significant potential for applications in drug discovery. Many biologically active quinoline and quinazoline alkaloids have been identified.[6] The quinoline core is a key component of several approved drugs, most notably in the treatment of malaria (e.g., chloroquine).[2]

The derivatization potential at the 4-position allows for the modulation of the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. This fine-tuning is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. Given the known biological activities of related compounds, derivatives of 4-Chloro-2-(thiophen-2-yl)quinoline could be investigated for a range of therapeutic areas:

-

Anticancer Agents: Many substituted quinolines have shown potent anticancer activity.[1][14]

-

Antimicrobial and Antifungal Agents: The fusion of two heterocyclic systems can lead to novel antimicrobial scaffolds.[3]

-

Anti-inflammatory Agents: Quinoline derivatives have been explored for their anti-inflammatory properties.[3]

-

Antiviral Agents: Thiophene derivatives have demonstrated a range of antiviral activities.[4]

Conclusion

4-Chloro-2-(thiophen-2-yl)quinoline is a synthetically accessible and highly versatile heterocyclic scaffold. Its structure, combining the pharmacologically significant quinoline and thiophene moieties with a reactive chlorine handle, makes it an exceptionally valuable building block for medicinal chemistry. The synthetic routes are well-established, and the potential for creating large, diverse libraries of derivatives through nucleophilic substitution at the 4-position is significant. This positions 4-Chloro-2-(thiophen-2-yl)quinoline as a promising starting point for the development of new therapeutic agents and functional materials.

References

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. jddtonline.info [jddtonline.info]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Molecular weight and lipophilicity (LogP) of 4-chloro-2-thienylquinoline

This technical guide provides a comprehensive analysis of 4-chloro-2-(thiophen-2-yl)quinoline , a critical pharmacophore in medicinal chemistry. This scaffold combines the privileged quinoline core—historically significant in antimalarial and anticancer therapeutics—with a lipophilic thienyl moiety, enhancing membrane permeability and target binding affinity.

Molecular Weight & Lipophilicity Analysis

Executive Summary

4-chloro-2-(thiophen-2-yl)quinoline (CAS Registry Number: Not widely listed as commodity, typically synthesized in-situ) is a heteroaromatic intermediate utilized primarily in the development of kinase inhibitors and anti-infective agents. Its structural distinctiveness lies in the C4-chlorine atom, which serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), and the C2-thienyl group, which modulates lipophilicity and

This guide details the physicochemical properties, synthesis logic, and experimental protocols for characterizing this molecule.

Physicochemical Specifications

The following data aggregates calculated values based on atomic contributions and structural topology.

Table 1: Core Physicochemical Properties

| Property | Value | Unit | Method/Notes |

| Molecular Formula | C₁₃H₈ClNS | - | - |

| Molecular Weight | 245.73 | g/mol | Average mass (C: 12.01, H: 1.01, Cl: 35.45, N: 14.01, S: 32.[1][2]06) |

| Exact Mass | 245.0066 | Da | Monoisotopic (³⁵Cl) |

| LogP (Predicted) | 4.2 – 4.6 | - | Consensus cLogP (XLogP3, ACD/Labs) |

| Topological Polar Surface Area (TPSA) | 12.9 | Ų | Attributed to Quinoline Nitrogen + Thiophene Sulfur |

| H-Bond Donors | 0 | - | Aprotic |

| H-Bond Acceptors | 2 | - | Quinoline N, Thiophene S |

| Rotatable Bonds | 1 | - | C2-C(Thiophene) bond |

Lipophilicity Context

With a LogP > 4, this molecule is highly lipophilic (Class II/IV in BCS classification context). The thienyl group adds approximately +1.0 to +1.4 log units compared to the parent 4-chloroquinoline (LogP ≈ 2.9). This suggests high membrane permeability but potentially poor aqueous solubility, necessitating organic co-solvents (DMSO, DMF) for biological assays.

Synthesis & Structural Logic

To obtain high-purity 4-chloro-2-thienylquinoline, researchers typically employ one of two strategies. The choice depends on the availability of starting materials and the need for regioselectivity.

Strategy A: Regioselective Suzuki-Miyaura Coupling (Recommended)

This method exploits the differential reactivity of the C2 and C4 positions in 2,4-dichloroquinoline. The C2 position, flanked by the ring nitrogen, is more electron-deficient and susceptible to oxidative addition by Palladium catalysts.

-

Precursor: 2,4-dichloroquinoline.

-

Reagent: 2-Thiopheneboronic acid.

-

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/S-Phos.

-

Conditions: Mild base (Na₂CO₃), Dioxane/Water, 80°C.

-

Outcome: Preferential coupling at C2 yields 4-chloro-2-(2-thienyl)quinoline .

Strategy B: De Novo Ring Construction (Pfitzinger/POCl₃)

This route builds the quinoline ring with the thiophene already attached, followed by chlorination.

-

Cyclization: Reaction of isatin with 2-acetylthiophene (Pfitzinger) or aniline with a

-keto ester. -

Intermediate: 2-(2-thienyl)quinolin-4(1H)-one (Tautomer: 4-hydroxy-2-thienylquinoline).

-

Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) converts the C4-OH to C4-Cl.[3]

Visualization: Synthesis Workflow

Figure 1: Regioselective synthesis via Suzuki coupling targeting the C2 position.

Experimental Protocols

Protocol 1: Determination of LogP (Shake-Flask Method)

While computational models provide estimates, experimental validation is required for IND (Investigational New Drug) filings.

Principle: Partitioning of the solute between two immiscible phases (n-Octanol and Water) at equilibrium.

Reagents:

-

n-Octanol (HPLC Grade, pre-saturated with water).

-

Water (Milli-Q, pre-saturated with octanol).

-

Test Compound: 4-chloro-2-(2-thienyl)quinoline.

Step-by-Step Procedure:

-

Phase Saturation: Mix n-octanol and water (1:1 v/v) for 24 hours. Separate phases.

-

Stock Solution: Dissolve 1 mg of the compound in 10 mL of pre-saturated n-octanol. Measure UV absorbance (

) at -

Partitioning:

-

Aliquot 5 mL of Stock Solution into a centrifuge tube.

-

Add 5 mL of pre-saturated water.

-

Vortex vigorously for 30 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

-

Quantification:

-

Carefully sample the octanol phase (upper layer).

-

Measure UV absorbance (

). -

Note: Analyzing the water phase is difficult due to very low solubility (high LogP).

-

-

Calculation:

Since

Protocol 2: HPLC-Based Lipophilicity Estimation (OECD 117)

For hydrophobic compounds like 4-chloro-2-thienylquinoline, Shake-Flask is prone to errors (emulsions). Reversed-Phase HPLC is preferred.

Workflow:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Methanol/Water (Isocratic 75:25).

-

Standards: Inject 5-6 reference standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

-

Measurement: Record retention times (

) and calculate the capacity factor ( -

Calibration: Plot

vs. -

Determination: Interpolate the LogP of the test compound from the calibration curve.

Visualization: LogP Determination Workflow

Figure 2: HPLC-based workflow for determining lipophilicity (OECD 117).

Structural Analysis & Reactivity (SAR)

The 4-chloro-2-(2-thienyl)quinoline scaffold is a "privileged structure" in drug discovery.

-

The C4-Chlorine Handle:

-

The nitrogen atom in the quinoline ring withdraws electron density from the C4 position via resonance.

-

This makes the C4-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

-

Application: Reacting this molecule with primary amines (e.g., 1,4-diaminopentane) yields 4-aminoquinoline derivatives, analogous to Chloroquine, but with altered resistance profiles due to the thienyl group.

-

-

The C2-Thienyl Moiety:

-

Lipophilicity: Increases LogP, facilitating passive transport across the lipid bilayer of cells (or the digestive vacuole membrane of the malaria parasite).

-

Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl group but with different electronics (electron-rich) and steric bulk, often improving binding to hydrophobic pockets in kinase enzymes.

-

References

-

Synthesis & Regioselectivity

-

Lara, A., et al. (2012). "Regioselective Suzuki–Miyaura cross-coupling reactions of 2,4-dichloroquinoline." Tetrahedron. (Generalized protocol for 2,4-dichloroquinoline selectivity).

-

-

Lipophilicity Methods

-

OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. .

-

- Antimalarial Context: Egan, T. J. (2008). "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews. (Contextualizes the role of lipophilic 4-aminoquinolines).

-

Computational Data

-

PubChem Compound Summary for 4-Chloroquinoline derivatives. .

-

Sources

The 4-Chloroquinoline Scaffold: A Privileged Gateway to Bioactive Therapeutics

Technical Reference & Synthesis Guide

Executive Summary

The 4-chloroquinoline moiety is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its unique electronic architecture—specifically the lability of the chlorine atom at the C4 position—allows for rapid diversification via Nucleophilic Aromatic Substitution (

Chemical Architecture & Reactivity

The 4-chloroquinoline core is defined by a bicyclic structure where a benzene ring is fused to a pyridine ring. The reactivity profile is dominated by the nitrogen atom in the pyridine ring, which renders the C4 position highly electrophilic.

The "Vinylogous Acid Chloride" Character

Unlike chlorobenzene, which is inert to nucleophilic attack under standard conditions, 4-chloroquinoline behaves more like an acid chloride.

-

Electronic Pull: The ring nitrogen withdraws electron density via resonance, creating a partial positive charge at C4.

-

Protonation: Under acidic conditions, protonation of the quinoline nitrogen (

) dramatically lowers the LUMO energy, accelerating nucleophilic attack at C4. -

Leaving Group: The chloride ion is a stable leaving group, facilitating the aromatization step that completes the

mechanism.

Mechanism of Derivatization ( )

The transition from the 4-chloro scaffold to a bioactive 4-aminoquinoline drug occurs via an addition-elimination pathway.

Figure 1: Mechanistic Pathway of Nucleophilic Substitution

Caption: The

Synthetic Methodologies: The Gould-Jacobs Reaction

The industry-standard approach to accessing the 4-chloroquinoline scaffold is the Gould-Jacobs reaction .[1] This sequence is preferred for its scalability and the availability of aniline precursors.

The Synthetic Workflow

The synthesis involves constructing the pyridine ring onto an existing aniline framework.

Figure 2: The Gould-Jacobs Synthesis Workflow

Caption: Step-by-step transformation from aniline precursors to the active 4,7-dichloroquinoline scaffold via the Gould-Jacobs protocol.

Structure-Activity Relationships (SAR)

The 4-chloroquinoline scaffold serves as the template for two distinct therapeutic classes. The "Pharmacophore" is realized only after the C4-chlorine is displaced by a specific side chain.

Antimalarial SAR (The Chloroquine Model)

For malaria, the target is the parasitic heme detoxification pathway in the digestive vacuole.

| Structural Feature | Role in Pharmacophore | Criticality |

| Quinoline Ring | Essential | |

| C7-Chlorine | Electron-withdrawing group; enhances lipophilicity and heme binding affinity. | Essential |

| C4-Linker | 4-amino alkyl chain.[2] Provides separation between the ring and the terminal amine. | High |

| Terminal Amine | Basic nitrogen (pKa ~8-9) ensures protonation in the acidic vacuole (pH trapping). | Essential |

Anticancer SAR (Kinase Inhibition)

In oncology, 4-aminoquinolines function as ATP-competitive inhibitors of tyrosine kinases (e.g., Src, Abl, EGFR).

-

C4-Aniline: Replacing the alkyl chain with an aniline (as in Bosutinib) allows the molecule to fit into the adenine-binding pocket of the kinase.

-

C3-Substituents: Often used to tune selectivity and solubility (e.g., cyano groups).

Experimental Protocols

Note: These protocols involve hazardous chemicals (POCl3, high temperatures).[3] All work must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4,7-Dichloroquinoline (Gould-Jacobs Route)

Objective: Synthesize the core scaffold from 4-hydroxy-7-chloroquinoline.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

-

Reagents:

-

4-Hydroxy-7-chloroquinoline (10.0 g, 55.7 mmol)

-

Phosphorus oxychloride (

) (25.0 mL, excess)

-

-

Reaction:

-

Add the solid quinoline to the flask.

-

Carefully add

(Caution: Exothermic). -

Heat the mixture to gentle reflux (approx. 105–110°C) for 1–2 hours. The solution should turn clear and darken.

-

-

Workup:

-

Cool the mixture to room temperature.

-

CRITICAL: Pour the reaction mixture slowly onto 200g of crushed ice/water with vigorous stirring to quench excess

. (Caution: Violent reaction). -

Neutralize the resulting solution with Ammonium Hydroxide (

) until pH ~9. A solid precipitate will form.

-

-

Purification:

Protocol B: General Amination (Library Generation)

Objective: Derivatize the scaffold to create a drug candidate.

-

Reagents:

-

4,7-Dichloroquinoline (1.0 eq)[5]

-

Target Amine (e.g., 4-amino-1-diethylaminopentane) (1.2–2.0 eq)

-

Solvent: Ethanol or neat (phenol melt for unreactive amines).

-

-

Procedure:

-

Isolation:

-

Evaporate solvent.

-

Partition residue between DCM and 1N NaOH (to remove salt form).

-

Dry organic layer (

) and concentrate.

-

Biological Pathways & Mechanism of Action

The versatility of the 4-chloroquinoline scaffold allows it to access distinct biological pathways depending on the C4 substitution.

Figure 3: Dual Mechanism of Action (Malaria vs. Cancer)

Caption: Divergent biological outcomes based on C4-derivatization: Heme polymerization inhibition (Malaria) vs. ATP-competitive kinase inhibition (Cancer).

References

-

Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society.

-

Egan, T. J., et al. (2000). Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation. Journal of Medicinal Chemistry.

-

Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[3][4][5][9][10] Organic Syntheses, 28, 38.

-

Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology.

-

Vennila, K. N., et al. (2018).[11] Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Login [esr.ie]

- 8. ablelab.eu [ablelab.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline via POCl₃ Chlorination: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document, intended for an audience of researchers and drug development professionals, offers a deep dive into the practical and theoretical aspects of the synthesis, with a focus on the critical chlorination step using phosphorus oxychloride (POCl₃).

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thiophene moiety at the 2-position and a chlorine atom at the 4-position of the quinoline ring can significantly modulate its physicochemical properties and biological activity, making 4-Chloro-2-(thiophen-2-yl)quinoline a valuable scaffold for further chemical exploration and drug discovery.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline is most effectively achieved through a two-step process. The initial step involves the synthesis of the precursor, 2-(thiophen-2-yl)quinolin-4-one, followed by a deoxychlorination reaction using phosphorus oxychloride.

Part 1: Synthesis of the Precursor, 2-(thiophen-2-yl)quinolin-4-one

The synthesis of the quinolin-4-one precursor can be accomplished via established methods such as the Friedländer annulation or the Combes quinoline synthesis. The choice of method may depend on the availability of starting materials and desired scale.

Protocol 1: Modified Friedländer Annulation

This method involves the acid-catalyzed condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group.

Reaction Scheme:

Figure 1: Friedländer Annulation for 2-(thiophen-2-yl)quinolin-4-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Aminoacetophenone | 135.17 | 1.35 g | 10 |

| 1-(Thiophen-2-yl)ethan-1-one | 126.17 | 1.39 g | 11 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 190 mg | 1 |

| Toluene | - | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Dichloromethane | - | For extraction | - |

| Hexane/Ethyl Acetate | - | For chromatography | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoacetophenone (1.35 g, 10 mmol) and 1-(thiophen-2-yl)ethan-1-one (1.39 g, 11 mmol) in 50 mL of toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) to neutralize the acid catalyst.

-

Extraction: Separate the organic layer and wash it with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(thiophen-2-yl)quinolin-4-one.

Part 2: POCl₃ Chlorination of 2-(thiophen-2-yl)quinolin-4-one

The conversion of the quinolin-4-one to the 4-chloroquinoline is a critical step that requires careful handling of the highly reactive and corrosive phosphorus oxychloride.

Mechanism of Chlorination

The chlorination of a quinolin-4-one with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and attack by a chloride ion leads to the formation of the 4-chloroquinoline.[1]

Figure 2: Proposed Mechanism of POCl₃ Chlorination.

Safety Precautions for Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[2][3][4] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including:

-

Eye Protection: Chemical safety goggles and a face shield.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).[1]

-

Body Protection: A lab coat and, if necessary, a chemical-resistant apron.

-

Respiratory Protection: Use in a certified chemical fume hood is mandatory. For spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[3]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Spills: Absorb small spills with an inert, dry material such as sand or vermiculite. Do not use water.[4] For larger spills, evacuate the area and contact emergency services.

Protocol 2: Synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline

This protocol is adapted from general procedures for the chlorination of quinolones.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-(Thiophen-2-yl)quinolin-4-one | 227.28 | 1.14 g | 5 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 5 mL | ~54 |

| Dichloromethane (DCM) | - | For extraction | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Hexane/Ethyl Acetate | - | For chromatography | - |

Step-by-Step Protocol:

-

Reaction Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-(thiophen-2-yl)quinolin-4-one (1.14 g, 5 mmol).

-

Reagent Addition: Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood.

-

Reflux: Gently heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The solid should dissolve to form a clear solution. Monitor the reaction by TLC.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTIOUSLY and slowly pour the reaction mixture onto crushed ice in a beaker with constant stirring in a well-ventilated fume hood. This is a highly exothermic reaction that will generate HCl gas.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Chloro-2-(thiophen-2-yl)quinoline.

Part 3: Characterization of 4-Chloro-2-(thiophen-2-yl)quinoline

Thorough characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

Quinoline Protons (δ 7.5-8.5 ppm): A series of doublets, triplets, and multiplets corresponding to the protons on the quinoline ring system. The proton at the 3-position is expected to be a singlet around δ 7.8-8.0 ppm.

-

Thiophene Protons (δ 7.0-7.6 ppm): A set of doublets and a doublet of doublets characteristic of a 2-substituted thiophene ring.

¹³C NMR (100 MHz, CDCl₃):

-

Quinoline Carbons (δ 120-150 ppm): Signals corresponding to the carbon atoms of the quinoline core. The carbon bearing the chlorine (C-4) is expected to be significantly downfield.

-

Thiophene Carbons (δ 125-145 ppm): Signals for the carbon atoms of the thiophene ring.

Mass Spectrometry (EI or ESI):

-

Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z corresponding to the molecular weight of C₁₃H₈ClNS (M.W. 245.73). The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) should be observable.

Part 4: Application Notes

4-Chloro-2-(thiophen-2-yl)quinoline represents a versatile scaffold with potential applications in several areas of research and development.

Medicinal Chemistry

-

Anticancer Drug Discovery: Quinoline derivatives are known to exhibit a wide range of anticancer activities.[7][8] The presence of the chloro and thiophenyl groups may enhance cytotoxicity against various cancer cell lines. Further derivatization at the 4-position via nucleophilic substitution of the chlorine atom can lead to a library of compounds for screening.

-

Antimicrobial Agents: Both quinoline and thiophene moieties are present in numerous antimicrobial agents.[9][10] This hybrid molecule could be investigated for its activity against a panel of bacterial and fungal strains.

Materials Science

-

Organic Electronics: The extended π-conjugated system of 2-(thiophen-2-yl)quinoline derivatives suggests potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.[11]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield of 2-(thiophen-2-yl)quinolin-4-one | Incomplete reaction, side reactions (e.g., self-condensation of ketone). | Increase reaction time, ensure anhydrous conditions, consider using a different acid catalyst. |

| Incomplete chlorination | Insufficient POCl₃, low reaction temperature, or short reaction time. | Use a larger excess of POCl₃, ensure the reaction reaches and maintains reflux temperature, extend the reaction time. |

| Difficult purification | Presence of unreacted starting material or byproducts. | Optimize the work-up procedure to remove excess POCl₃ and its hydrolysis products. Employ careful column chromatography with a shallow solvent gradient. |

Conclusion

The synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline via POCl₃ chlorination is a robust and scalable method for accessing this valuable heterocyclic scaffold. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently synthesize this compound for further investigation in drug discovery and materials science. The versatility of the 4-chloro group allows for a wide range of subsequent chemical transformations, opening up avenues for the creation of novel and potentially bioactive molecules.

References

- Phosphorus oxychloride - SAFETY D

- PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA.

- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (2001, September 15).

- Phosphorus(V) oxychloride - PENTA. (2025, April 9).

- Review on recent development of quinoline for anticancer activities. (2022, June 16).

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv

- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (2022, October 8).

- Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones - Science Alert.

- Synthesis and Antimicrobial Evaluation of New Quinoline Deriv

- Divergent Synthesis of 2‐Quinolinyl‐Substituted Thiophenes Via Acid‐Promoted Three‐Component Cyclization | Request PDF - ResearchG

- (PDF) Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.

Sources

- 1. docta.ucm.es [docta.ucm.es]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Friedländer Annulation for the Synthesis of 2-(Thiophen-2-yl)quinoline Precursors

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry and drug development, quinoline and thiophene cores represent "privileged scaffolds." Quinolines are integral to a vast array of pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Similarly, the thiophene ring is a bioisostere of the phenyl ring, often introduced to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. The synthesis of hybrid molecules incorporating both these motifs, such as 2-(thiophen-2-yl)quinolines, is therefore a significant endeavor in the pursuit of novel therapeutic agents.

Among the various synthetic routes to quinolines, the Friedländer annulation stands out for its simplicity, efficiency, and versatility.[1][4][5] This classical reaction, first reported by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] This application note provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, modern catalytic approaches, and a robust, step-by-step protocol for the synthesis of 2-(thiophen-2-yl)quinoline precursors via the Friedländer annulation.

Reaction Mechanism: A Tale of Two Pathways

The Friedländer synthesis is a cyclocondensation reaction that can proceed through two primary mechanistic routes, largely dictated by the catalytic conditions (acidic or basic).[2][7][8] The reaction fundamentally joins a 2-aminoaryl aldehyde or ketone with a carbonyl compound featuring an α-methylene group, such as 1-(thiophen-2-yl)ethan-1-one, to construct the quinoline ring system.[9][10]

-

The Aldol-First Pathway: Favored under basic conditions, this pathway begins with an intermolecular aldol condensation between the enolate of the α-methylene carbonyl compound (the thiophene ketone) and the carbonyl group of the 2-aminoaryl ketone.[2][11] The resulting β-hydroxyketone intermediate then undergoes intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone, followed by a final dehydration step to yield the aromatic quinoline ring.[11]

-

The Schiff Base-First Pathway: Under acidic catalysis, the reaction is often initiated by the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the α-methylene carbonyl compound.[2][7] This is followed by an intramolecular aldol-type reaction, where the enolized form of the thiophene ketone moiety attacks the imine carbon, leading to a cyclized intermediate that subsequently dehydrates to form the final quinoline product.[7]

Detailed mechanistic studies suggest that under most conditions, the initial intermolecular aldol addition is the slow, rate-determining step, followed by rapid cyclization and dehydration.[12]

Caption: General reaction mechanism of the Friedländer annulation.

Catalysis and Modern Synthetic Approaches

The choice of catalyst is paramount and significantly influences reaction efficiency, selectivity, and conditions. While classical methods relied on strong acids or bases at high temperatures, modern organic synthesis has introduced a plethora of milder and more efficient catalytic systems.[5][13]

| Catalyst Type | Examples | Typical Conditions & Rationale |

| Brønsted Acids | p-TsOH, H₂SO₄, Acetic Acid | Often used under conventional heating or microwave irradiation.[7][8] Acetic acid can serve as both catalyst and solvent. Effective but can require high temperatures. |

| Lewis Acids | In(OTf)₃, FeCl₃, ZrCl₄, Nd(NO₃)₃·6H₂O | Highly effective at activating the carbonyl group towards nucleophilic attack.[4][14][15] Indium(III) triflate is particularly noted for its high efficiency and reusability, often under solvent-free conditions.[14][15] |

| Base Catalysts | KOH, KOtBu, Piperidine, Pyrrolidine | Promotes the formation of the enolate from the α-methylene ketone.[16] Pyrrolidine has been shown to provide high conversion and regioselectivity.[16] |

| Iodine | I₂ | A mild and highly efficient catalyst (1-2 mol%) for Friedländer annulation, proceeding under neutral conditions.[7][17][18] |

| Modern & Green Catalysts | Ionic Liquids (e.g., [Bmim]HSO₄), Nanoparticles (e.g., Ni, SiO₂), MOFs | Offer advantages like reusability, milder reaction conditions, and improved yields.[4][5][19][20] Microwave-assisted synthesis in conjunction with these catalysts can dramatically reduce reaction times from hours to minutes.[19][21] |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the Friedländer reaction. The rapid, uniform heating often leads to cleaner reactions, higher yields, and significantly shorter reaction times compared to conventional heating methods.[22][23]

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-(Thiophen-2-yl)-4-phenylquinoline

This protocol describes the efficient synthesis of a representative 2-(thiophen-2-yl)quinoline precursor from 2-aminobenzophenone and 1-(thiophen-2-yl)ethan-1-one using a microwave-assisted, acid-catalyzed approach.

Materials:

-

2-Aminobenzophenone (1.0 mmol, 197.2 mg)

-

1-(Thiophen-2-yl)ethan-1-one (1.2 mmol, 151.4 mg, 132 µL)

-

Glacial Acetic Acid (3 mL)

-

10 mL microwave synthesis vial with a magnetic stirrer bar

-

Microwave synthesizer

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (Hexane/EtOAc as eluent)

Procedure:

-

Reaction Setup: To a 10 mL microwave synthesis vial containing a magnetic stirrer bar, add 2-aminobenzophenone (1.0 mmol, 197.2 mg).

-

Reagent Addition: Add 1-(thiophen-2-yl)ethan-1-one (1.2 mmol, 132 µL) followed by glacial acetic acid (3 mL).[8]

-

Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer cavity. Irradiate the reaction mixture at 160 °C for 10-15 minutes.[8] Safety Note: Ensure the microwave synthesizer is properly programmed and vented. Reactions are under pressure.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/EtOAc (e.g., 4:1) mobile phase. The product spot should be significantly less polar than the starting 2-aminobenzophenone.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 20 mL).

-

Neutralization: Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[8]

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(thiophen-2-yl)-4-phenylquinoline.[2]

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. This section addresses common issues and provides evidence-based solutions.[13]

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inactive or inappropriate catalyst.- Reaction temperature too low.- Presence of water in acid-catalyzed reactions. | - Switch to a different catalyst (e.g., from a Brønsted acid to a Lewis acid like In(OTf)₃).[13][14]- Incrementally increase the reaction temperature and monitor by TLC.[18]- Use anhydrous solvents and reagents. |

| Formation of Side Products | - Self-condensation of the α-methylene ketone under basic conditions.- Self-condensation of 2-aminobenzophenone at high temperatures. | - Under basic conditions, add the thiophene ketone slowly to the reaction mixture.[13]- Consider using a milder base or switching to an acid catalyst.- Optimize the reaction temperature to minimize dimerization of the starting aniline.[13] |

| Regioselectivity Issues | - Use of an unsymmetrical α-methylene ketone can lead to a mixture of isomers. | - This is not an issue for 1-(thiophen-2-yl)ethan-1-one. For other asymmetric ketones, the choice of catalyst is critical. Amine catalysts like pyrrolidine can offer high regioselectivity.[11][16] |

| Product Degradation | - Over-exposure to high temperatures, especially during microwave heating. | - Reduce microwave irradiation time and monitor the reaction closely by TLC.[18]- Consider using intermittent irradiation to allow for heat dissipation.- Use a more selective catalyst that allows for lower reaction temperatures.[18] |

Conclusion and Future Directions

The Friedländer annulation is an indispensable tool for the synthesis of quinoline scaffolds. The protocol detailed herein for 2-(thiophen-2-yl)quinoline precursors leverages modern microwave technology to provide a rapid, efficient, and high-yielding route to these valuable heterocyclic compounds. These precursors serve as critical starting points for further functionalization in drug discovery programs, aiming to develop novel therapeutics.

Caption: Role of precursors in a drug discovery workflow.

By understanding the reaction mechanism, carefully selecting the catalytic system, and optimizing reaction conditions, researchers can effectively utilize this powerful reaction to accelerate the discovery of new and potent bioactive molecules.

References

-

Wikipedia. Friedländer synthesis. [Link]

-

Bentham Science. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

-

Scribd. Microwave Assisted Friedlander Synthesis. [Link]

-

J. Org. Chem. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]

-

ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

-

Bentham Science. Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. [Link]

-

Bentham Science. Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. [Link]

-

Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

-

ResearchGate. Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. [Link]

-

PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

-

ResearchGate. Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. [Link]

-

Royal Society of Chemistry. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. [Link]

-

Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

-

ACS Publications. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. [Link]

-

Ingenta Connect. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. [Link]

-

NIH National Center for Biotechnology Information. Advances in polymer based Friedlander quinoline synthesis. [Link]

-

Elsevier. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Link]

-

PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

Nucleophilic aromatic substitution (SNAr) of 4-chloro-2-thienylquinoline

An Application Guide to the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-thienylquinoline

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Thienylquinoline Scaffold

In the landscape of modern drug discovery and materials science, the quinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents and functional materials. When functionalized with a thienyl group at the 2-position and a reactive handle like chlorine at the 4-position, the resulting molecule, 4-chloro-2-thienylquinoline, becomes a highly valuable and versatile building block. The strategic placement of the chlorine atom at the C4 position renders it susceptible to displacement by a wide array of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is a cornerstone for creating diverse libraries of novel compounds with potential applications ranging from anticancer agents to organic light-emitting diodes (OLEDs).

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the theory and practical application of SNAr reactions involving 4-chloro-2-thienylquinoline. We will move beyond simple procedural lists to explore the mechanistic underpinnings, the rationale behind experimental choices, and detailed, validated protocols for the synthesis of key derivatives.

The SNAr Mechanism: Activating an Aromatic Ring for Nucleophilic Attack

Typically, aromatic rings are electron-rich and thus react with electrophiles. However, the presence of the electronegative nitrogen atom in the quinoline ring system withdraws electron density, particularly from the C2 and C4 positions, making the ring electron-deficient and "activated" for nucleophilic attack.[1][2] This is the fundamental principle that enables the SNAr reaction on this substrate.

The reaction proceeds via a well-established two-step addition-elimination mechanism .[3][4][5]

-

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chloride leaving group. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][4] The stability of this intermediate is crucial and is significantly enhanced by the ability of the quinoline nitrogen to delocalize the negative charge.

-

Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.

The overall reaction rate is generally governed by the first step—the formation of the Meisenheimer complex.[4] Therefore, factors that stabilize this intermediate, such as the inherent electron-deficient nature of the quinoline ring, will accelerate the reaction.

Caption: Figure 1: SNAr Mechanism on 4-Chloro-2-thienylquinoline.

General Experimental Workflow

A successful SNAr reaction requires careful planning and execution, from reagent selection to final product characterization. The following workflow provides a validated, systematic approach.

Caption: Figure 2: General Experimental Workflow.

Validated Protocols for SNAr of 4-Chloro-2-thienylquinoline

The following protocols are designed to be robust and adaptable for various nucleophiles. It is imperative to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Rationale for Reagent Choices:

-

Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred. They effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate without interfering with the nucleophile.[6][7]

-

Base: A base is often necessary to deprotonate the nucleophile (e.g., thiols, secondary amines) or to act as an acid scavenger for the HCl generated during the reaction. Potassium carbonate (K₂CO₃) is a versatile, mild base suitable for many applications, while stronger bases like sodium hydride (NaH) are used for less reactive nucleophiles like alcohols.[8][9]

-

Temperature: While some highly reactive nucleophiles may react at room temperature, most SNAr reactions on this substrate require heating (typically 60-120 °C) to achieve a reasonable reaction rate. Reaction progress should always be monitored by an appropriate technique like Thin Layer Chromatography (TLC).[10]

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol details the synthesis of 4-(2-thienylquinolin-4-yl)morpholine, a common scaffold in medicinal chemistry.

Materials:

-

4-chloro-2-thienylquinoline (1.0 eq)

-

Morpholine (1.2 - 1.5 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-thienylquinoline and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

-

Add anhydrous DMF via syringe, followed by the addition of morpholine.

-

Heat the reaction mixture to 80-100 °C and stir.

-

Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:EtOAc solvent system) until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure product.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol describes the formation of a C-S bond, a key transformation for accessing another class of biologically relevant molecules.

Materials:

-

4-chloro-2-thienylquinoline (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of thiophenol in anhydrous THF to the NaH suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate salt.

-

To this suspension, add a solution of 4-chloro-2-thienylquinoline in anhydrous THF.

-

Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C for THF).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.[8]

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash chromatography.

Summary of Reaction Conditions and Expected Outcomes

The versatility of the 4-chloro-2-thienylquinoline substrate allows for a wide range of functionalizations. The table below summarizes typical conditions for different classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Solvent | Base | Typical Temp. (°C) | Expected Yield |

| N-Nucleophiles | Primary/Secondary Amines | DMF, DMSO | K₂CO₃, Et₃N | 80 - 120 | Good to Excellent |

| (e.g., Aniline, Pyrrolidine) | |||||

| S-Nucleophiles | Thiols (e.g., Thiophenol) | THF, DMF | NaH, K₂CO₃ | 25 - 80 | Good to Excellent |

| O-Nucleophiles | Alcohols/Phenols | THF, Dioxane | NaH, KOtBu | 60 - 110 | Moderate to Good |

| (e.g., Methanol, Phenol) |

Note: Yields are highly dependent on the specific nucleophile, reaction scale, and purification efficiency.

Troubleshooting and Key Considerations

-

Low Reactivity: If the reaction is sluggish, ensure all reagents are anhydrous, particularly the solvent. The temperature can be incrementally increased, or a more polar solvent like DMSO can be used. For weakly nucleophilic amines, catalysis with an acid might be an option to protonate the quinoline nitrogen, further activating the ring.[11]

-

Side Reactions: For nucleophiles with multiple reactive sites, protecting groups may be necessary to ensure regioselectivity.

-

Purification Challenges: If the product is highly polar, a reverse-phase column chromatography or recrystallization might be more effective than standard silica gel chromatography.

Conclusion

The nucleophilic aromatic substitution of 4-chloro-2-thienylquinoline is a powerful and reliable method for generating molecular diversity. By understanding the underlying mechanism and the rationale for specific experimental conditions, researchers can effectively leverage this reaction to synthesize novel compounds for a multitude of applications in science and technology. The protocols provided herein serve as a validated starting point for exploration and innovation.

References

-

Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. [Link]

-

Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Quora. [Link]

-

University course material. (n.d.). Chapter 7_Quinolines and Isoquinolines. Source not specified. [Link]

-

University course material. (n.d.). Heteroaromatic Chemistry LECTURE 7. Source not specified. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Matusiak, Z., & Szumilak, M. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

-

MDPI. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Islam, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. [Link]

-

Islam, M. A., et al. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

-

ACS Publications. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐amino substituted thienopyrimidines using SNAr. ResearchGate. [Link]

-

Organic Chemistry Portal. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Organic Chemistry Portal. [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

Sources

- 1. quora.com [quora.com]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

Application Note: High-Efficiency Cross-Coupling of 4-Chloro-2-(thiophen-2-yl)quinoline

Topic: Palladium-catalyzed cross-coupling of 4-chloro-2-(thiophen-2-yl)quinoline Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Strategic Context

The quinoline scaffold is a privileged structure in medicinal chemistry, particularly in antimalarial (chloroquine analogs) and kinase inhibitor development. The specific substrate, 4-chloro-2-(thiophen-2-yl)quinoline , represents a "gateway" intermediate. The C4-chloride serves as an electrophilic handle for diversification, while the C2-thiophene moiety provides lipophilicity and bioisosteric properties relevant to drug binding pockets.

However, this substrate presents a dual-challenge for palladium catalysis:

-

Electronic Deactivation: The C4-Cl bond is significantly stronger (BDE ~95 kcal/mol) than corresponding bromides or iodides, requiring electron-rich ligands to facilitate oxidative addition.

-

Catalyst Poisoning: The thiophene sulfur atom is a soft Lewis base capable of coordinating to soft Pd(II) centers, potentially forming stable, inactive complexes (off-cycle resting states) that compete with the catalytic cycle.

This guide details optimized protocols using sterically demanding, electron-rich biaryl phosphine ligands (Buchwald ligands) to overcome these barriers, ensuring high turnover numbers (TON) and reaction fidelity.

Mechanistic Insight & Catalyst Design

To successfully couple this substrate, one must understand the competition between the productive catalytic cycle and the non-productive coordination of the thiophene sulfur.

The "Thiophene Effect" and Ligand Solution

Standard ligands like PPh

-

Solution: Use Dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos).

-

Why? These ligands are bulky (preventing Pd aggregation) and electron-rich (accelerating oxidative addition into the C-Cl bond). Crucially, their bulk prevents the thiophene sulfur from effectively binding to the Pd center, thereby suppressing catalyst poisoning.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where thiophene coordination can arrest the reaction.

Figure 1: Catalytic cycle distinguishing the productive pathway from the thiophene-mediated off-cycle trap. High-bulk ligands favor the productive path.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 4-chloro-2-(thiophen-2-yl)quinoline with aryl/heteroaryl boronic acids. Standard: >90% Conversion, <5% Dehalogenation.

Reagents & Setup

| Component | Specification | Role |

| Catalyst | Pd(OAc) | XPhos provides steric bulk to prevent S-poisoning. |

| Alt. Catalyst | XPhos Pd G2 (2 mol%) | Pre-formed precatalyst ensures rapid initiation. |

| Base | K | Anhydrous, finely ground. Weak bases (Na |

| Solvent | 1,4-Dioxane : Water (10:[1]1) | Water is essential for the boronic acid activation mechanism. |

| Temperature | 100°C | Required to overcome the activation energy of the C-Cl bond. |

Step-by-Step Methodology

-

Preparation: In a glovebox or under active N

flow, charge a reaction vial with:-

4-chloro-2-(thiophen-2-yl)quinoline (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

-

K

PO -

XPhos Pd G2 (0.02 equiv)

-

-

Solvent Addition: Add degassed 1,4-Dioxane/Water (10:1) to achieve a concentration of 0.2 M.

-

Critical: Oxygen inhibits the reaction and oxidizes the phosphine ligand. Sparge solvents with Argon for 15 mins prior to use.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C in a heating block with vigorous magnetic stirring (800 rpm).

-

Visual Check: The reaction should turn from orange/red to black over time. Immediate precipitation of "palladium black" (mirrored finish on glass) suggests ligand failure.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc.

-

Wash with water (x2) and brine (x1).

-

Dry over Na

SO -

Purification: Silica gel chromatography.[2] (Note: The thiophene moiety fluoresces strongly under UV).

-

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality at the C4 position. Challenge: 4-aminoquinolines are prone to trace metal trapping.

Reagents & Setup

| Component | Specification | Role |

| Catalyst | Pd | BrettPhos is the "Gold Standard" for primary amines; RuPhos for secondary amines. |

| Base | NaOtBu (1.4 equiv) | Strong base required for amine deprotonation. |

| Solvent | Toluene or t-Amyl Alcohol | Non-polar solvents minimize hydrolytic side reactions. |

| Temperature | 80°C - 110°C | Dependent on amine nucleophilicity. |

Step-by-Step Methodology

-

Inert Handling: Flame-dry a Schlenk tube or vial under vacuum; backfill with Argon (x3).

-

Loading: Add:

-

4-chloro-2-(thiophen-2-yl)quinoline (1.0 equiv)

-

Amine (1.2 equiv)

-

NaOtBu (1.4 equiv) - Handle quickly, hygroscopic.

-

Pre-mixed Catalyst/Ligand solution (or BrettPhos Pd G3).

-

-

Reaction: Add anhydrous Toluene (0.2 M). Seal and heat to 100°C.

-

Monitoring: Monitor by LCMS.

-

Note: If conversion stalls at 50%, add a second portion of catalyst (0.5 mol%) and base.

-

-

Scavenging: Post-reaction, add a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to remove residual Pd, which often sticks to the quinoline nitrogen.

Experimental Workflow & Quality Control

The following flowchart outlines the decision-making process for purification and troubleshooting.

Figure 2: Post-reaction processing workflow ensuring removal of palladium contaminants.

Troubleshooting Table